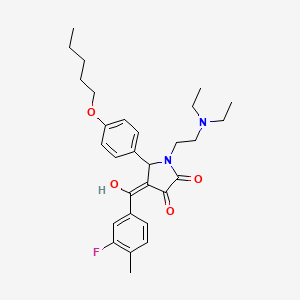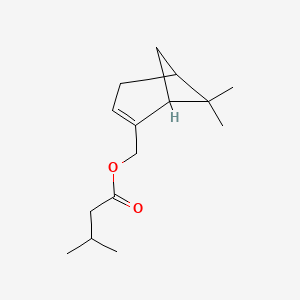
Propylamine, N,N,1,1,2,2-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylamine, N,N,1,1,2,2-hexamethyl-, also known as hexamethylpropylamine, is an organic compound belonging to the class of amines. It is characterized by the presence of a propylamine backbone with six methyl groups attached to the nitrogen and carbon atoms. This compound is a colorless liquid with a strong, ammonia-like odor and is known for its basic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alkylation of Ammonia with Propanol: One common method for synthesizing propylamine involves the alkylation of ammonia with propanol.
Reduction of Propionitrile: Another method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst.
Industrial Production Methods
In industrial settings, propylamine is produced through the alkylation of ammonia with propanol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Propylamine can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: Reduction reactions of propylamine can lead to the formation of primary amines.
Substitution: Propylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Major Products Formed
The major products formed from these reactions include primary amines, amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propylamine, N,N,1,1,2,2-hexamethyl-, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propylamine, N,N,1,1,2,2-hexamethyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It can also modulate the activity of specific enzymes and receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Propylamine, N,N,1,1,2,2-hexamethyl-, can be compared with other similar compounds such as:
Ethylamine: Ethylamine has a similar structure but with an ethyl group instead of a propyl group.
Isopropylamine: Isopropylamine has an isopropyl group attached to the nitrogen atom.
The uniqueness of propylamine, N,N,1,1,2,2-hexamethyl-, lies in its specific arrangement of methyl groups, which influences its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
3733-36-6 |
|---|---|
Molekularformel |
C9H21N |
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
N,N,2,3,3-pentamethylbutan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(7-10(5)6)9(2,3)4/h8H,7H2,1-6H3 |
InChI-Schlüssel |
SERGPIDKHQLUHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14151088.png)
![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)
![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)

![(4aS,6aR,6bR,8aR,10S,12aR,14bR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B14151121.png)

![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)


![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)

![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
